molecular formula C11H12O3 B2762860 1-(7-Hydroxychroman-8-yl)ethan-1-one CAS No. 1180507-57-6

1-(7-Hydroxychroman-8-yl)ethan-1-one

Cat. No.: B2762860
CAS No.: 1180507-57-6
M. Wt: 192.214
InChI Key: HRKWEDGNLDQPBP-UHFFFAOYSA-N
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Description

1-(7-Hydroxychroman-8-yl)ethan-1-one is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.214 g/mol. This compound is part of the chromanone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

1-(7-Hydroxychroman-8-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Hydroxychroman-8-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a chromanone derivative with an ethanone derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxychroman-8-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(7-Hydroxychroman-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. These interactions can lead to various biological responses, such as inhibition of oxidative stress, reduction of inflammation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with similar structural features but different biological activities.

    Chroman-2-one: Another related compound with distinct chemical properties and applications.

    7-Hydroxychroman-4-one: Shares the hydroxyl group at the 7-position but differs in other structural aspects.

Uniqueness

1-(7-Hydroxychroman-8-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and ethanone functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(7-hydroxy-3,4-dihydro-2H-chromen-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(12)10-9(13)5-4-8-3-2-6-14-11(8)10/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKWEDGNLDQPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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